5-Morpholino-2-nitrofenol

Descripción general

Descripción

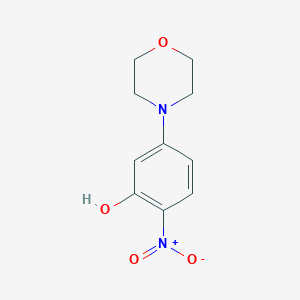

5-Morpholino-2-nitrophenol is a chemical compound with the molecular formula C10H12N2O4. It is known for its unique structure, which includes a morpholine ring and a nitrophenol group. This compound has a molecular weight of 224.21 g/mol and is often used in various chemical and biological research applications .

Aplicaciones Científicas De Investigación

5-Morpholino-2-nitrophenol is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

Target of Action

The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include 5-Morpholino-2-nitrophenol, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .

Mode of Action

5-Morpholino-2-nitrophenol interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .

Biochemical Pathways

Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.

Pharmacokinetics

It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .

Result of Action

The result of 5-Morpholino-2-nitrophenol’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a morpholine group. One common method includes the nitration of 2-nitrophenol, followed by a nucleophilic substitution reaction with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution .

Industrial Production Methods

Industrial production of 5-Morpholino-2-nitrophenol often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained .

Análisis De Reacciones Químicas

Types of Reactions

5-Morpholino-2-nitrophenol undergoes various chemical reactions, including:

Oxidation: The nitrophenol group can be oxidized to form nitroquinones.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-Morpholino-2-aminophenol.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or catalysts.

Major Products Formed

Oxidation: Nitroquinones

Reduction: 5-Morpholino-2-aminophenol

Substitution: Various esters or ethers depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

5-Morpholino-2-aminophenol: Similar structure but with an amino group instead of a nitro group.

2-Nitrophenol: Lacks the morpholine ring.

Morpholine: Lacks the nitrophenol group

Uniqueness

5-Morpholino-2-nitrophenol is unique due to the presence of both a morpholine ring and a nitrophenol group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Actividad Biológica

5-Morpholino-2-nitrophenol is a compound with notable biological activities, primarily linked to its role as a reagent in organic synthesis and its potential therapeutic applications. This article explores its biological mechanisms, research findings, and implications for future studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- Structure : Contains a morpholine ring and a nitrophenol group, which are crucial for its biological activity.

5-Morpholino-2-nitrophenol operates primarily through its interaction with RNA. It is part of a class known as Morpholino oligomers, which bind to RNA sequences to modulate gene expression. The mechanism can be summarized as follows:

- Target Interaction : The compound binds specifically to RNA via base pairing.

- Gene Expression Modulation : This binding can block translation or interfere with precursor mRNA splicing, leading to altered protein synthesis.

- Biochemical Pathways : It affects various pathways by modifying gene expression related to cellular functions and responses.

Enzyme Inhibition

Research indicates that 5-Morpholino-2-nitrophenol is effective in enzyme inhibition, which can have significant implications in various biological processes:

- Enzyme Targeting : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Potential Therapeutic Uses : Its enzyme inhibitory properties suggest potential applications in treating diseases where these enzymes play a critical role.

Antimicrobial and Anticancer Properties

Preliminary studies have explored the compound's potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Investigations into its effectiveness against various bacterial strains have shown promising results, suggesting it may serve as a lead compound for antibiotic development.

- Anticancer Activity : In vitro studies indicate that it may induce apoptosis in cancer cells, although further research is needed to fully understand its efficacy and mechanisms.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of 5-Morpholino-2-nitrophenol:

- In Vitro Studies :

- In Vivo Studies :

- Toxicological Assessments :

Summary Table of Biological Activities

Future Directions

The ongoing research into 5-Morpholino-2-nitrophenol highlights several promising avenues:

- Therapeutic Development : Further exploration into its antimicrobial and anticancer properties could lead to new treatments.

- Mechanistic Studies : Detailed investigations into its interaction with RNA and other molecular targets will enhance understanding of its biological effects.

- Clinical Trials : Initiating clinical trials will be crucial to evaluate its safety and efficacy in humans.

Propiedades

IUPAC Name |

5-morpholin-4-yl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIIDARBNMZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384066 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-19-0 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.